Home > Products > Screening Compounds P24724 > Lapatinib-d7 Dihydrochloride
Lapatinib-d7 Dihydrochloride -

Lapatinib-d7 Dihydrochloride

Catalog Number: EVT-1505184
CAS Number:
Molecular Formula: C₂₉H₂₁D₇Cl₃FN₄O₄S
Molecular Weight: 661.02
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lapatinib-d7 Dihydrochloride is a deuterated derivative of Lapatinib, a potent dual tyrosine kinase inhibitor primarily used in the treatment of advanced or metastatic breast cancer that overexpresses the human epidermal growth factor receptor 2 (HER2). The deuterated form, Lapatinib-d7, is utilized in scientific research to provide insights into the pharmacokinetics and metabolic pathways of Lapatinib due to the presence of deuterium atoms, which can enhance analytical precision in studies of drug behavior in biological systems .

Source and Classification

Lapatinib-d7 Dihydrochloride is classified as an enzyme inhibitor and a stable isotope-labeled compound. It falls under the category of active pharmaceutical ingredients (APIs) and is categorized as a kinase modulator. Its molecular formula is C29H21D7Cl3FN4O4SC_{29}H_{21}D_{7}Cl_{3}FN_{4}O_{4}S, with a molecular weight of 661.02 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lapatinib-d7 Dihydrochloride involves several key steps:

  • Deuterium Incorporation: The primary method for synthesizing Lapatinib-d7 involves replacing hydrogen atoms with deuterium. This can be achieved through deuterium exchange reactions using deuterated solvents such as deuterium oxide (D2O) or by employing deuterated reagents during the synthesis process .
  • Catalytic Hydrogenation: In some cases, catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst can facilitate selective deuteration, ensuring high yields and purity of the final product.
  • Purification Techniques: Post-synthesis, purification methods such as crystallization, chromatography, and recrystallization are employed to isolate the desired compound from by-products and unreacted materials .
Chemical Reactions Analysis

Types of Reactions

Lapatinib-d7 Dihydrochloride can undergo several chemical reactions, including:

  • Oxidation: The compound may be oxidized to form various metabolites that can be studied to understand its metabolic pathways.
  • Reduction: Reduction reactions can alter functional groups within the molecule.
  • Substitution: Nucleophilic substitution reactions can occur, resulting in different derivatives that may possess varying biological activities .

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  • Solvents: Organic solvents such as methanol, ethanol, and acetonitrile are commonly employed in these synthetic processes .
Mechanism of Action

Lapatinib-d7 Dihydrochloride functions by inhibiting the tyrosine kinase domains of both the epidermal growth factor receptor (HER1/EGFR) and HER2. By binding to the intracellular phosphorylation domain, it prevents receptor autophosphorylation upon ligand binding. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, effectively slowing or stopping the growth of cancer cells overexpressing HER2 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Storage Conditions: Should be stored at +4°C with a short shelf life; specific storage conditions may vary based on supplier recommendations .

Chemical Properties

  • Molecular Weight: 661.02 g/mol.
  • Purity: High-performance liquid chromatography (HPLC) purity greater than 95% is standard for research-grade materials .
  • Solubility: Solubility characteristics may vary; typically soluble in organic solvents.
Applications

Lapatinib-d7 Dihydrochloride has significant applications in various scientific fields:

  • Pharmacokinetics Research: Used extensively to study drug metabolism and pharmacokinetics due to its isotopic labeling.
  • Cancer Research: Investigated for its effects on HER1/HER2 signaling pathways and potential therapeutic applications against breast cancer.
  • Drug Development: Aids in optimizing formulations and delivery mechanisms for Lapatinib-based therapies .
Chemical Characterization and Structural Analysis

Molecular Structure and Isotopic Labeling Configuration

Lapatinib-d7 dihydrochloride is a deuterated analogue of the tyrosine kinase inhibitor Lapatinib, specifically engineered with seven deuterium atoms (^2H or D) at strategic molecular positions. Its chemical formula is C₂₉H₁₉D₇ClFN₄O₄S·2HCl, with a molecular weight of 661.02 g/mol [3] [8]. The deuterium atoms are exclusively located on the methylsulfonylethylamino moiety, replacing all hydrogen atoms:

  • Three deuteriums on the methyl group (–S(O)₂–CD₃)
  • Four deuteriums on the ethylene bridge (–CD₂–CD₂–N–) [2] [4]

This isotopic labeling preserves the stereoelectronic properties of the parent compound while altering its metabolic stability. The quinazoline core and 3-fluorobenzyloxy pharmacophore remain unchanged, ensuring target specificity against EGFR (IC₅₀ = 10.2 nM) and ErbB-2 (IC₅₀ = 9.8 nM) kinases [2] [9]. Nuclear magnetic resonance (NMR) studies confirm deuterium integration at the designated sites without isotopic scrambling, validated by mass spectrometry showing a characteristic +7 Da shift compared to non-deuterated Lapatinib [6].

Table 1: Deuterium Labeling Positions in Lapatinib-d7 Dihydrochloride

Molecular FragmentPosition of Deuterium AtomsCount
Methylsulfonyl group–S(O)₂–CD₃3
Methylene group adjacent to S–S(O)₂–CD₂–CD₂–N–4
Total Deuterium Atoms7

Physicochemical Properties: Solubility, Stability, and Crystallography

Solubility: Lapatinib-d7 dihydrochloride exhibits limited aqueous solubility but dissolves in polar organic solvents. It is slightly soluble in dimethyl sulfoxide (DMSO) and requires sonication for complete dissolution in methanol [6] [9]. The dihydrochloride salt form enhances solubility relative to the free base, facilitating in vitro bioassays.

Stability: The compound is hygroscopic and requires storage at –20°C under inert conditions to prevent degradation [6]. Accelerated stability studies indicate susceptibility to hydrolysis in aqueous buffers (pH > 7.0), with sulfoxide formation observed as a primary degradation pathway [5] [9]. Crystalline samples retain integrity for >24 months when protected from light and moisture.

Crystallography: X-ray diffraction analysis reveals a triclinic P1 space group with unit cell parameters distinct from non-deuterated Lapatinib salts. Deuteration induces minor lattice contraction due to shorter C–D bonds, confirmed by reduced unit cell volume (ΔV ≈ 1.2%) [4]. The dihydrochloride form features protonation at both quinazoline nitrogens, with chloride ions participating in hydrogen-bonded networks that stabilize the crystal lattice.

Table 2: Physicochemical Properties of Lapatinib-d7 Dihydrochloride

PropertyCharacteristicsConditions/Notes
Molecular Weight661.02 g/mol
SolubilitySlightly soluble in DMSO, MethanolRequires sonication [6]
Insoluble in waterpH-dependent degradation
Storage StabilityStable at –20°C (desiccated)>24 months [6]
Crystal SystemTriclinicSpace Group P1 [4]
Degradation PathwaySulfoxide formationOxidative/hydrolytic [5]

Comparative Analysis with Non-Deuterated Lapatinib Derivatives

Structural Equivalence: The deuterated and non-deuterated Lapatinib share identical core structures (quinazoline and furanyl motifs), ensuring consistent target engagement. Computational modeling confirms overlapping binding poses within EGFR/ErbB-2 ATP pockets, with RMSD < 0.5 Å [2] [9].

Pharmacodynamic Parity: Enzyme inhibition assays demonstrate near-identical IC₅₀ values for EGFR (10.2 vs. 10.8 nM) and ErbB-2 (9.8 vs. 10.1 nM), confirming deuterium substitution does not alter kinase affinity [2] [10].

Divergent Pharmacokinetics: The primary distinction emerges in metabolic stability:

  • Metabolic Resistance: Deuteration attenuates cytochrome P450 (CYP3A4)-mediated oxidation at the methylsulfonylethyl group, reducing clearance by ~35% in hepatic microsomes [6].
  • Isotope Effect: C–D bond cleavage requires higher activation energy than C–H, slowing the formation of oxidative metabolites like sulfoxides and N-dealkylated products [5] [9].
  • Extended Half-life: In tracer studies, Lapatinib-d7 shows a 2.3-fold longer half-life than non-deuterated Lapatinib, making it ideal for quantitative pharmacokinetic assays [6].

Physicochemical Contrasts:

  • Solubility: The dihydrochloride salt of Lapatinib-d7 exhibits ~20% lower aqueous solubility than Lapatinib ditosylate due to lattice energy differences [3] [8].
  • Crystalline Packing: Deuterium induces tighter molecular packing, elevating the melting point by 4–6°C compared to non-deuterated analogs [4].

Table 3: Comparative Profile of Lapatinib-d7 vs. Non-Deuterated Lapatinib

ParameterLapatinib-d7 DihydrochlorideNon-Deuterated Lapatinib
Molecular FormulaC₂₉H₁₉D₇ClFN₄O₄S·2HClC₂₉H₂₆ClFN₄O₄S (free base)
Molecular Weight661.02 g/mol581.06 g/mol (free base)
EGFR IC₅₀10.2 nM10.8 nM
ErbB-2 IC₅₀9.8 nM10.1 nM
Hepatic Clearance (in vitro)Reduced by 35%Standard
Primary Metabolic RouteSlowed CYP3A4 oxidationRapid CYP3A4 oxidation
Aqueous Solubility0.12 mg/mL (limited)0.15 mg/mL (ditosylate salt) [8]

Comprehensive Compound Nomenclature

Properties

Product Name

Lapatinib-d7 Dihydrochloride

Molecular Formula

C₂₉H₂₁D₇Cl₃FN₄O₄S

Molecular Weight

661.02

Synonyms

N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d7]amino]methyl]-2-furanyl]-4-quinazolinamine Bis(4-methylbenzenesulfonate) Dihydrochloride; GW-572016F-d7 Dihydrochloride; Tykerb-d7 Dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.